2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid
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Overview
Description
2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid is a synthetic organic compound with the molecular formula C11H16N2O4S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid typically involves the reaction of tert-butoxycarbonyl (Boc)-protected amines with thiazole derivatives. One common method involves the use of tert-butyl chloroformate to introduce the Boc protecting group, followed by the reaction with a thiazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiazole-4-acetic acid: A simpler derivative without the Boc protecting group.
2-Aminothiazole: A related compound with an amino group instead of the Boc-protected amine.
Thiazole-4-carboxylic acid: Another thiazole derivative with a carboxylic acid group at the 4-position.
Uniqueness
2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid is unique due to the presence of the Boc protecting group, which can be selectively removed under mild conditions. This allows for the synthesis of a wide range of derivatives and facilitates its use as an intermediate in complex synthetic pathways .
Properties
IUPAC Name |
2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13(4)9-12-7(6-18-9)5-8(14)15/h6H,5H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPKUGVRRZPNRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC(=CS1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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